molecular formula C16H27ClN2O2 B15195876 2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride CAS No. 101491-61-6

2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride

Cat. No.: B15195876
CAS No.: 101491-61-6
M. Wt: 314.8 g/mol
InChI Key: KHNAZGKCNTYISY-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its white to off-white solid appearance and is soluble in water, alcohol, and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with N-(2-(diethylamino)ethyl)carbamate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used, such as nitriles or ethers.

Scientific Research Applications

2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride: This compound is similar in structure and has similar applications in medicinal chemistry.

    4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide: Another compound with similar biological activity and applications.

Uniqueness

2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

101491-61-6

Molecular Formula

C16H27ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methoxycarbonylamino]ethyl-diethylazanium;chloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-9-17-16(19)20-12-15-11-13(3)7-8-14(15)4;/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,17,19);1H

InChI Key

KHNAZGKCNTYISY-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)OCC1=C(C=CC(=C1)C)C.[Cl-]

Origin of Product

United States

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